molecular formula C9H9FO4S B12065848 4-(Ethylsulfonyl)-3-fluorobenzoic acid

4-(Ethylsulfonyl)-3-fluorobenzoic acid

Cat. No.: B12065848
M. Wt: 232.23 g/mol
InChI Key: OHIOUVFXZRRXCD-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethylsulfonyl group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)-3-fluorobenzoic acid typically involves the introduction of the ethylsulfonyl group and the fluorine atom onto the benzene ring. One common method involves the sulfonation of 3-fluorobenzoic acid followed by the introduction of the ethyl group. The reaction conditions often include the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfonyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler benzoic acid derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler benzoic acid derivatives.

Scientific Research Applications

4-(Ethylsulfonyl)-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfonyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The ethylsulfonyl group and the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Ethylsulfonyl)benzoic acid: Lacks the fluorine atom, which can affect its reactivity and applications.

    3-Fluorobenzoic acid: Lacks the ethylsulfonyl group, resulting in different chemical properties and uses.

    4-(Methylsulfonyl)-3-fluorobenzoic acid: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

4-(Ethylsulfonyl)-3-fluorobenzoic acid is unique due to the combination of the ethylsulfonyl group and the fluorine atom. This combination imparts specific chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H9FO4S

Molecular Weight

232.23 g/mol

IUPAC Name

4-ethylsulfonyl-3-fluorobenzoic acid

InChI

InChI=1S/C9H9FO4S/c1-2-15(13,14)8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)

InChI Key

OHIOUVFXZRRXCD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F

Origin of Product

United States

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